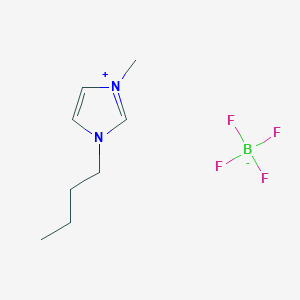
1-Butyl-3-methylimidazolium tetrafluoroborate
货号 B068384
分子量: 226.03 g/mol
InChI 键: LSBXQLQATZTAPE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US06245918B1
Procedure details


The procedure of Example 2 was followed. 3 g of trimethyloxonium tetrafluoroborate in suspension in 10 ml of 1,2-dichloroethane was added to 2.7 ml of N-butylimidazole in 10 ml of 1,2-dichloroethane. The mixture was stirred for 4 hours at room temperature. The remaining solvent was evaporated off under vacuum using a vane pump. A colorless liquid was obtained.




Identifiers


|
REACTION_CXSMILES
|
[F:1][B-:2]([F:5])([F:4])[F:3].[CH3:6][O+](C)C.[CH2:10]([N:14]1[CH:18]=[CH:17][N:16]=[CH:15]1)[CH2:11][CH2:12][CH3:13]>ClCCCl>[F:1][B-:2]([F:5])([F:4])[F:3].[CH3:6][N+:16]1[CH:17]=[CH:18][N:14]([CH2:10][CH2:11][CH2:12][CH3:13])[CH:15]=1 |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
F[B-](F)(F)F.C[O+](C)C
|
|
Name
|
|
|
Quantity
|
2.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 4 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The remaining solvent was evaporated off under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A colorless liquid was obtained
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
F[B-](F)(F)F.C[N+]1=CN(C=C1)CCCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
